3-fluoro-N-(oxepan-4-yl)pyridin-2-amine
Description
3-Fluoro-N-(oxepan-4-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at the 3-position and an oxepan-4-yl group (a seven-membered oxygen-containing ring) attached via the pyridin-2-amine nitrogen. For instance, 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine (a six-membered oxane analog) has a molecular formula of C₁₁H₁₅FN₂O, SMILES N(c1c(F)cccn1)CC2CCOCC2, and a molecular weight of 210.25 g/mol . The substitution of oxepane (vs. oxane) introduces increased steric bulk and lipophilicity, which may influence bioavailability and target binding.
Properties
IUPAC Name |
3-fluoro-N-(oxepan-4-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-4-1-6-13-11(10)14-9-3-2-7-15-8-5-9/h1,4,6,9H,2-3,5,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRZJDZFJRRYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)NC2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-N-(oxepan-4-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and oxepane.
Reaction Conditions: The reaction involves the nucleophilic substitution of the fluorine atom on the pyridine ring with the oxepane moiety. This is achieved using appropriate reagents and catalysts under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
3-fluoro-N-(oxepan-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
3-fluoro-N-(oxepan-4-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules for various chemical studies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(oxepan-4-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring plays a crucial role in its binding affinity and selectivity towards target proteins. The oxepane ring contributes to the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
3-Fluoro-N-(oxan-4-ylmethyl)pyridin-2-amine
- Structure : Features a six-membered oxane (tetrahydropyran) ring instead of oxepane.
- Properties : Molecular weight = 210.25 g/mol; higher rigidity and slightly lower lipophilicity (log P ~1.8 estimated) compared to the oxepane analog .
- Significance : Demonstrates how ring size impacts conformational flexibility and solubility.
3-Fluoro-N-(2-methoxyethyl)pyridin-2-amine
- Structure : Replaces the oxepane group with a linear methoxyethyl chain.
- Properties : Lower molecular weight (184.21 g/mol) and reduced steric hindrance, likely enhancing aqueous solubility but decreasing membrane permeability .
- Synthesis : Prepared via alkylation of pyridin-2-amine intermediates, as seen in analogous Buchwald-Hartwig amination protocols .
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
- Structure : Incorporates a piperazine ring instead of oxepane.
- Molecular weight = 221.3 g/mol (LCMS data) .
- Activity : Piperazine-containing analogs are common in kinase inhibitors and neurotransmitter modulators.
6-Fluoro-N-(3-methoxyphenyl)pyridin-2-amine
- Structure : Aryl-substituted pyridin-2-amine with a 3-methoxyphenyl group.
- Properties : Higher lipophilicity (log P ~2.5 estimated) due to the aromatic ring, favoring CNS penetration but risking metabolic instability .
- Synthesis : Synthesized via Buchwald-Hartwig coupling, a method adaptable to the target compound’s oxepane-substituted variant .
Table 1: Comparative Analysis of Pyridin-2-amine Derivatives
*Estimated based on structural similarity.
Key Observations :
Lipophilicity : The oxepane group in the target compound likely increases log P compared to smaller substituents (e.g., methoxyethyl) but remains lower than aromatic analogs. This balance may optimize blood-brain barrier penetration and metabolic stability .
Synthetic Accessibility : Buchwald-Hartwig amination and alkylation protocols (as in and ) are adaptable for synthesizing the target compound, though oxepan-4-amine starting materials may require specialized routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
